4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
Overview
Description
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid is a chemical compound with the molecular formula C7H4N2O3S . It has a molecular weight of 196.19 . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines, which are key structural fragments of antiviral agents, can be achieved through the Dimroth rearrangement . This process involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4N2O3S/c10-6-5-4 (8-2-9-6)3 (1-13-5)7 (11)12/h1-2H, (H,11,12) (H,8,9,10) . This code provides a unique identifier for the compound, allowing for easy reference in chemical databases.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is sealed and stored in a dry room at normal temperature .Scientific Research Applications
Synthesis and Antifungal Activities
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine derivatives have been synthesized through various chemical processes. These compounds have demonstrated significant antifungal activities against Piricularia oryzae and have shown preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew in pot tests (Konno et al., 1989).
Development of Novel Pyrimidines and Benzimidazoles
Research has involved synthesizing novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds. These novel compounds have potential applications in creating fused polyheterocyclic systems, offering new avenues in medicinal chemistry and drug discovery (Bakhite et al., 2005).
Synthesis of Thieno[3,4-d]pyrimidines
The synthesis of 2,3-Polymethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives has been achieved. These derivatives provide a pathway for the creation of pyrrolo-, pyrido-, and azepino[1,2-a]pyrimidine derivatives, which are valuable in the development of new chemical entities (Shvedov et al., 1975).
Quantum Chemical Studies
Quantum chemical calculations have been performed on substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones. This research contributes to understanding the electronic structure, reactivity, and potential applications of these compounds in various chemical reactions (Mamarahmonov et al., 2014).
Antimicrobial Activity
Studies on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have revealed notable antimicrobial activities. These findings are crucial for the development of new antimicrobial agents (Kolisnyk et al., 2015).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has been conducted on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential in cancer treatment (Gangjee et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-6-5-4(8-2-9-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKNKGJIFDPCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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